molecular formula C25H16ClF3N4OS B2418208 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1223960-72-2

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No. B2418208
CAS RN: 1223960-72-2
M. Wt: 512.94
InChI Key: ILNNQCQAGFJOFI-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H16ClF3N4OS and its molecular weight is 512.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Agents

Research into the synthesis of derivatives involving structures similar to the compound has shown significant antibacterial activity. For instance, Ramalingam et al. (2019) explored derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, revealing their potential as antibacterial agents through the synthesis from common intermediates and examination of their antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidant and Antitumor Activity

Novel derivatives, including pyrazole-acetamide compounds, have been synthesized and assessed for their antioxidant and antitumor activities. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This work emphasizes the potential of such compounds in medicinal chemistry, particularly in developing treatments involving oxidative stress-related pathologies (Chkirate et al., 2019).

Anti-inflammatory Applications

Compounds structurally related to N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide have also been explored for their anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Corrosion Inhibition

Quinoxaline derivatives, related in their heterocyclic and functional group complexity, have been studied for their corrosion inhibition properties, showing that similar compounds could offer valuable applications in protecting metals from corrosion in acidic environments. Saraswat and Yadav (2020) demonstrated the efficacy of quinoxaline derivatives as corrosion inhibitors for mild steel, suggesting potential industrial applications for related compounds (Saraswat & Yadav, 2020).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N4OS/c26-16-8-9-20(19(12-16)25(27,28)29)31-23(34)14-35-24-22-13-21(32-33(22)11-10-30-24)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNQCQAGFJOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=C(C=C(C=C5)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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